1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
Description
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a thiomorpholine moiety via an ethyl linker. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties compared to morpholine or piperidine analogs.
Properties
IUPAC Name |
1-(2-thiomorpholin-4-ylethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHPUCLVQGROKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with ethyl 4-chloro-1H-pyrazole-3-carboxylate under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiomorpholine vs. This could enhance interactions with sulfur-binding enzymes or metal ions .
- Aromatic Substituents : Compounds like 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine () leverage aromatic thiophene for π-π interactions, whereas chlorobenzyl or trifluoromethylphenyl groups () modulate lipophilicity and target affinity.
- Halogenated Derivatives : Bromine in may facilitate cross-coupling reactions, while chlorine in improves binding to hydrophobic pockets.
Biological Activity
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a thiomorpholine moiety with a pyrazole ring, contributes to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H16N4S
- Molecular Weight : 212.32 g/mol
The presence of sulfur and nitrogen in its structure is believed to enhance its biological reactivity and activity against various biological targets.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at their active sites, disrupting normal biochemical pathways. This is particularly significant in cancer therapy where enzyme inhibition can lead to reduced cell proliferation .
- Receptor Interaction : It is suggested that this compound interacts with specific receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines:
The compound's ability to induce apoptosis in cancer cells suggests it could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Activity
Preliminary findings suggest that this compound may also exhibit antimicrobial properties. The interaction studies indicate that it could effectively inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remain limited.
Case Studies and Research Findings
A number of studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on CDK2 Inhibition : A related pyrazole derivative demonstrated potent CDK2 inhibitory activity (Ki = 0.005 µM) and sub-micromolar antiproliferative activity against a panel of cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties, finding significant activity against multiple cancer types, including lung, breast, and colorectal cancers .
- Mechanistic Insights : Research has indicated that certain pyrazole compounds can disrupt cell cycle progression and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
